![molecular formula C9H17NO B1377403 1-Azaspiro[3.5]nonan-7-ylmethanol CAS No. 1432680-80-2](/img/structure/B1377403.png)
1-Azaspiro[3.5]nonan-7-ylmethanol
Übersicht
Beschreibung
1-Azaspiro[3.5]nonan-7-ylmethanol is a spirocyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by a spirocyclic structure, which consists of a nonane ring fused to a nitrogen-containing azaspiro ring
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.5]nonan-7-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a scaffold for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 1-Azaspiro[35]nonan-7-ylmethanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Analyse Chemischer Reaktionen
1-Azaspiro[3.5]nonan-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group, forming a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[3.5]nonan-7-ylmethanol involves its interaction with specific molecular targets. One notable target is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor. This inhibition can modulate the levels of fatty acid amides, which are involved in various physiological processes . The spirocyclic structure of the compound contributes to its binding affinity and selectivity for FAAH.
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[3.5]nonan-7-ylmethanol can be compared with other spirocyclic compounds, such as:
7-Azaspiro[3.5]nonane: Similar in structure but lacks the hydroxymethyl group.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-azaspiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-8-1-3-9(4-2-8)5-6-10-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUZBNFCBPYLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302037 | |
| Record name | 1-Azaspiro[3.5]nonane-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-80-2 | |
| Record name | 1-Azaspiro[3.5]nonane-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro[3.5]nonane-7-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


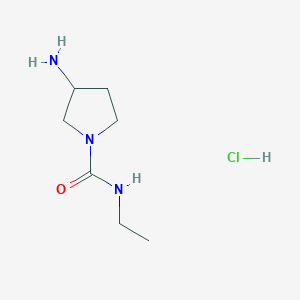
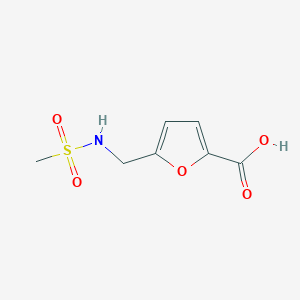
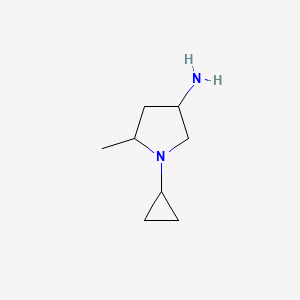

![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)
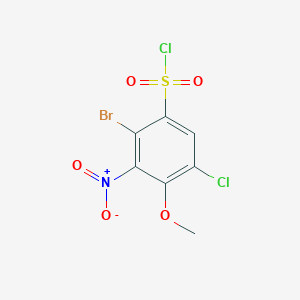
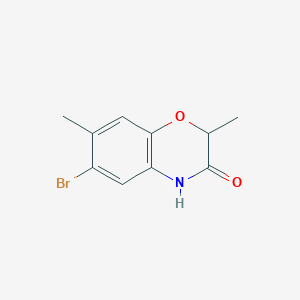

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)
![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)

